2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,3-thiazol-4-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S2/c12-8-3-1-7(2-4-8)11-13-9(5-17-11)16-6-10(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLBUWNEBSWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)SCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be a potential mechanism of interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that thiazoles, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative.
Biological Activity
2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound contains a thiazole ring, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by case studies, data tables, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H9BrN2OS2
- Molecular Weight : 353.3 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound primarily revolves around its anticancer and antimicrobial properties. The thiazole moiety contributes significantly to these activities.
Anticancer Activity
Several studies have demonstrated the potential of thiazole derivatives in inhibiting cancer cell growth. For instance:
- In Vitro Studies : A study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values of several derivatives were found to be comparable to standard chemotherapeutics such as doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 1.61 ± 1.92 | HT-29 |
| Doxorubicin | < 1.00 | HT-29 |
Antimicrobial Activity
Thiazole compounds have also shown promising antimicrobial properties. Research indicates that derivatives like this compound can inhibit the growth of various bacterial strains:
- Bacterial Inhibition : In a comparative study, several thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition rates .
| Compound | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| This compound | 15 ± 1.5 | Staphylococcus aureus |
| Norfloxacin | 18 ± 0.5 | Staphylococcus aureus |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cell Cycle Arrest : Thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase oxidative stress in cells, contributing to their cytotoxic effects .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of thiazole derivatives including this compound. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity due to improved interactions with target proteins involved in cell survival pathways .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial properties of various thiazole derivatives against multi-drug resistant bacterial strains. The study found that the presence of a bromine atom significantly increased the antibacterial activity compared to non-brominated analogs .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid can inhibit the growth of various bacterial strains. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has shown potential in anticancer research. Thiazole derivatives are known for their ability to interfere with cancer cell proliferation. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.
Agricultural Chemistry
Pesticide Development
The thiazole group is recognized for its role in developing pesticides. The compound's structural characteristics may enhance its efficacy as a fungicide or herbicide. Research into its application in agricultural settings could lead to the formulation of new agrochemicals that are both effective and environmentally friendly.
Biological Research
Enzyme Inhibition Studies
In biochemical assays, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its potential as an enzyme inhibitor could provide insights into metabolic regulation and lead to therapeutic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus with MIC values indicating strong antimicrobial potential. |
| Study B | Anticancer Effects | Showed significant reduction in cell viability in breast cancer cell lines; induced apoptosis confirmed via flow cytometry. |
| Study C | Pesticidal Efficacy | Field trials indicated effective control of fungal pathogens in crops, suggesting potential as a bio-pesticide. |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
General Synthetic Strategy
The synthesis of 2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid can be broken down into three main stages:
- Formation of the 1,3-thiazole ring substituted with a 4-bromophenyl group at the 2-position
- Introduction of the sulfanyl (-S-) linkage at the 4-position of the thiazole ring
- Attachment of the acetic acid moiety via the sulfanyl linkage
These steps are typically achieved through nucleophilic substitution, cyclization, and subsequent functional group transformations under controlled conditions.
Preparation of 2-(4-Bromophenyl)-1,3-thiazole Core
A common approach to synthesize the 2-(4-bromophenyl)-1,3-thiazole involves the reaction of α-haloketones with thiourea or related sulfur and nitrogen sources. Patent US4391979A outlines a closely related process for preparing 2-aminothiazol-4-yl acetic acid derivatives, which can be adapted for the 4-bromophenyl substitution.
- Reacting 4-bromoacetophenone derivatives or 4-bromo-substituted α-haloketones with thiourea to form the thiazole ring.
- The reaction is typically conducted in a chlorinated solvent such as methylene chloride , at controlled low temperatures (5–10 °C) to moderate the reaction rate and improve yield.
- The process involves dropwise addition of the haloketone to a cooled thiourea suspension, followed by stirring and gradual warming to room temperature to complete the cyclization.
This method yields the 2-(4-bromophenyl)-1,3-thiazole intermediate with high purity and stability.
Representative Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiazole ring formation | 4-Bromo-α-haloketone + thiourea | Methylene chloride | 5–10 °C (addition), then 25–30 °C (stirring) | 70–85 | Dropwise addition, controlled cooling and warming |
| Sulfanyl substitution | Thiazole intermediate + 2-chloroacetic acid or acid chloride | Anhydrous dioxane, pyridine | Room temperature | 60–75 | Acidification to pH 3–4, precipitation, crystallization |
| Purification | Crystallization from n-butanol or DMF:water (2:1) | n-Butanol, DMF:water | Room temperature | - | Improves purity and yield |
Research Findings and Analytical Data
- The synthesis methods yield stable, crystalline this compound suitable for further pharmaceutical or chemical applications.
- The compound exhibits expected spectral characteristics consistent with the thiazole ring, bromophenyl substituent, sulfanyl linkage, and carboxylic acid group.
- Acidification and crystallization steps are critical to obtaining high-purity products with defined melting points.
- The use of chlorinated solvents and controlled temperature protocols minimizes side reactions and decomposition.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{[2-(4-bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the thiazole core via cyclization of 4-bromophenyl-substituted thioamide intermediates under reflux in ethanol or THF .
- Step 2 : Thioether linkage formation using a nucleophilic substitution reaction between the thiazole-thiolate and chloroacetic acid derivatives. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF) critically influence yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons), sulfanyl group (δ ~3.5–4.0 ppm for SCH), and acetic acid moiety (δ ~2.5 ppm for CH and ~12 ppm for COOH) .
- IR : Confirm the carboxylic acid group (broad peak ~2500–3300 cm for O–H stretch, ~1700 cm for C=O) .
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z: 357.97 for CHBrNOS) .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers (e.g., PBS), employ co-solvents (≤5% DMSO) or surfactants (e.g., Tween-80) .
- Stability : Store lyophilized compound at −20°C under inert gas (N). Conduct stability studies via HPLC under assay conditions (pH 7.4, 37°C) to assess degradation over 24–72 hours .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Mount crystals on a Bruker D8 Venture diffractometer .
- Refinement : Employ SHELXL for structure refinement. Key parameters: R < 0.05, wR < 0.10. Validate hydrogen bonding (e.g., S–H···O interactions) using Olex2 or Mercury .
- Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and atomic displacement parameters .
Q. How can contradictory data between computational modeling and experimental results be resolved?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with experimental SC-XRD bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- Dynamics Analysis : Use solid-state deuterium NMR (as in ) to study molecular motion in crystalline vs. solution states .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the 4-bromophenyl-thiazole moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents. Monitor bioactivity changes in enzyme inhibition assays .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., bromine’s hydrophobic role in binding pockets) .
Q. How can advanced chromatographic methods improve purity analysis for complex reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm), gradient elution (water/acetonitrile + 0.1% TFA), and UV detection (254 nm). Optimize retention time to resolve byproducts (e.g., unreacted thiazole intermediates) .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to degradation products (e.g., hydrolyzed acetic acid derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between NMR and X-ray crystallography data?
- Methodological Answer :
- Source Identification : NMR may detect dynamic conformers in solution, while SC-XRD captures static crystal packing. For example, rotational freedom of the sulfanyl group may cause NMR peak broadening but appear ordered in XRD .
- Mitigation : Perform variable-temperature NMR to assess conformational flexibility. Compare with DFT-calculated rotational barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
